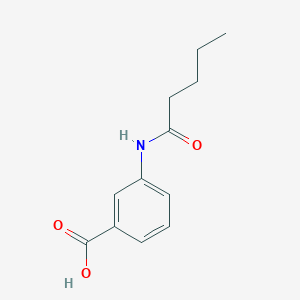

3-(ペンタノイルアミノ)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pentanoylamino)benzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Pentanoylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pentanoylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

分子ドッキングと創薬

3-(ペンタノイルアミノ)安息香酸誘導体は、創薬に不可欠な分子ドッキング研究で研究されてきました。 これらの研究は、標的タンパク質に結合したときの化合物の配向を予測するのに役立ち、それにより、結合特性と治療の可能性を高めた化合物の設計を支援します .

抗酸化活性

研究によると、3-(ペンタノイルアミノ)安息香酸の特定の誘導体は、有意な抗酸化活性を示しています。 この特性は、酸化ストレス関連疾患から保護できる新しい抗酸化物質の開発に不可欠です .

細胞毒性研究

3-(ペンタノイルアミノ)安息香酸から誘導された化合物は、抗がん剤としての可能性を評価するために、細胞毒性研究に供されてきました。 これらの研究は、化合物が癌細胞の増殖を阻害する能力を評価し、これは新しい抗がん剤の開発における重要なステップです .

農業への応用

農業では、3-(ペンタノイルアミノ)安息香酸とその誘導体は、植物成長調節剤として使用できます。 それらは、作物の収量を増加させ、植物の健康を改善し、植物の補完的な栄養源として機能する可能性を示しています .

液晶特性

3-(ペンタノイルアミノ)安息香酸を含む安息香酸誘導体の液晶特性の研究は、ディスプレイやその他の電子機器に潜在的な用途を持つ新しい材料の開発にとって重要です .

電気化学研究

3-(ペンタノイルアミノ)安息香酸誘導体を含む電気化学研究は、それらのレドックス挙動を理解するために重要です。 この知識は、レドックス活性材料に依存する電気化学センサーやその他のデバイスの開発に適用できます .

作用機序

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels . It is plausible that 3-(Pentanoylamino)benzoic acid may have a similar interaction with its targets.

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It is also involved in the core β-oxidative pathway . These pathways could potentially be affected by 3-(Pentanoylamino)benzoic acid.

Pharmacokinetics

It is known that the introduction of functional linkers into radioligands can influence their pharmacokinetics . The pentanoylamino group in 3-(Pentanoylamino)benzoic acid could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby influencing its bioavailability.

Result of Action

Benzoic acid and its derivatives are known to have various effects, such as antimicrobial activity . They can also affect the structure of microbial communities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Pentanoylamino)benzoic acid. For instance, abiotic and biotic factors such as salt, drought, heavy metals, UV light, herbivory, and pathogenesis can influence the production of secondary metabolites in plants . These factors could potentially affect the action of 3-(Pentanoylamino)benzoic acid.

生化学分析

Biochemical Properties

3-(Pentanoylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of specific biochemical pathways .

Cellular Effects

The effects of 3-(Pentanoylamino)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic processes . Additionally, 3-(Pentanoylamino)benzoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 3-(Pentanoylamino)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical pathway. For instance, it has been found to inhibit certain enzymes involved in the synthesis of aromatic compounds, thereby modulating the overall metabolic flux . These interactions often result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Pentanoylamino)benzoic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to 3-(Pentanoylamino)benzoic acid has been associated with changes in cellular morphology and function, indicating its potential impact on cellular health over time.

Dosage Effects in Animal Models

The effects of 3-(Pentanoylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve overall health markers. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

3-(Pentanoylamino)benzoic acid is involved in several metabolic pathways, including the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of 3-(Pentanoylamino)benzoic acid within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . This distribution is essential for its biochemical activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of 3-(Pentanoylamino)benzoic acid is critical for its activity and function. It has been found to localize predominantly in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, post-translational modifications may direct the compound to specific organelles, further influencing its biochemical effects.

特性

IUPAC Name |

3-(pentanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTIGHKIHLCAAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586163 |

Source

|

| Record name | 3-(Pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174482-77-0 |

Source

|

| Record name | 3-(Pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)